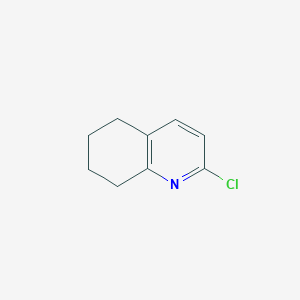

2-Chloro-5,6,7,8-tetrahydroquinoline

説明

Significance of the Tetrahydroquinoline Scaffold in Medicinal and Synthetic Chemistry

The tetrahydroquinoline (THQ) scaffold, particularly the 1,2,3,4-tetrahydroquinoline (B108954) isomer, is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. nih.govbenthamdirect.comdatapdf.com Its importance is also noted for other isomers like 5,6,7,8-tetrahydroquinoline (B84679). datapdf.com The structural rigidity and the presence of a basic nitrogen atom allow THQ derivatives to interact with various biological targets, making them attractive candidates for drug discovery. nih.gov

In synthetic chemistry, the development of efficient and novel methods for synthesizing the tetrahydroquinoline core is an active area of research. rsc.orgorganic-chemistry.org Methodologies include the hydrogenation of quinolines, domino reactions, and various catalyzed cyclization reactions. organic-chemistry.orgnih.govwikipedia.org The ability to readily functionalize the scaffold at multiple positions allows chemists to create diverse libraries of compounds for biological screening. cdnsciencepub.com For instance, chiral phosphoric acid has been used as a catalyst for the enantioselective synthesis of tetrahydroquinolines. organic-chemistry.org The versatility of the THQ scaffold makes it a cornerstone for the development of new therapeutic agents. nih.gov

Overview of Quinoline (B57606) and Tetrahydroquinoline Derivatives in Biological Contexts

Quinoline and its partially saturated derivatives, tetrahydroquinolines, are heterocyclic compounds that are fundamental to a vast number of biologically active molecules. nih.govbiointerfaceresearch.com The quinoline nucleus is a key component in natural alkaloids and has been a fruitful source for the development of therapeutic agents. biointerfaceresearch.comtandfonline.com

Biological Activities of Quinoline and Tetrahydroquinoline Derivatives:

| Biological Activity | Description | References |

| Anticancer | Many quinoline and tetrahydroquinoline derivatives exhibit cytotoxic activity against various cancer cell lines. nih.govnih.govnih.gov They can induce apoptosis, inhibit cell proliferation, and interfere with processes like tubulin polymerization. nih.govbenthamdirect.com | nih.govbenthamdirect.comnih.govnih.gov |

| Antimalarial | The quinoline scaffold is famously present in antimalarial drugs like quinine (B1679958) and chloroquine, which interfere with the parasite's life cycle. biointerfaceresearch.com | biointerfaceresearch.com |

| Antimicrobial | These compounds have shown efficacy against a range of bacterial and fungal pathogens. nih.govtandfonline.com | nih.govtandfonline.com |

| Anti-inflammatory | Certain derivatives possess anti-inflammatory properties. nih.govbiointerfaceresearch.com | nih.govbiointerfaceresearch.com |

| Neuroprotective | Some tetrahydroquinoline derivatives have been designed as glycine (B1666218) antagonists, potentially offering neuroprotection. cdnsciencepub.com | cdnsciencepub.com |

| Other Activities | The biological activities extend to anticonvulsant, anti-HIV, and cardiovascular effects. nih.govtandfonline.com | nih.govtandfonline.com |

The diverse biological profile of these derivatives has spurred continuous research into synthesizing and evaluating new analogs for various therapeutic applications. nih.govnih.gov

Research Landscape of 2-Chloro-5,6,7,8-tetrahydroquinoline and its Analogs

Direct and extensive research specifically on this compound is limited in readily accessible scientific literature. However, the study of its analogs within the 5,6,7,8-tetrahydroquinoline series provides insight into the potential research directions and applications of this class of compounds.

Research has focused on the synthesis and biological evaluation of various substituted 5,6,7,8-tetrahydroquinolines. For example, a series of 2-aryl-5-amino-5,6,7,8-tetrahydroquinolines were synthesized and identified as potent C5a receptor antagonists, indicating their potential in treating inflammatory diseases. nih.gov Other research has explored the synthesis of 2-alkoxy-5,6,7,8-tetrahydroquinoline-3-carbonitriles, which have shown antimicrobial activity. researchgate.net

The following table lists some known analogs of this compound and related compounds that have been part of chemical and biological studies.

Table of this compound and its Analogs:

| Compound Name | Molecular Formula | Research Context/Significance | Reference |

| This compound | C9H10ClN | Basic chemical entity. | nih.gov |

| This compound-6-carboxylic acid | C10H10ClNO2 | Listed as a chemical building block. | bldpharm.com |

| This compound-3-carbonitrile | C10H9ClN2 | Listed as a commercially available analog. | molport.com |

| 2-Chloro-5,6,7,8-tetrahydroquinolin-5-ol | C9H10ClNO | Listed as a commercially available analog. | molport.com |

| 2-Chloro-7,7-dimethyl-5,6,7,8-tetrahydroquinolin-5-ol | C11H14ClNO | Listed as a commercially available analog. | molport.com |

| 2-Chloro-3-nitro-5,6,7,8-tetrahydroquinoline | C9H9ClN2O2 | Listed as a commercially available analog. | molport.com |

| 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine (B8756910) | C10H14N2 | Derivatives tested for antiproliferative activity. | nih.gov |

| 8-Amino-5,6,7,8-tetrahydroquinoline | C9H12N2 | Used as a chiral ligand in metal catalysts for asymmetric synthesis. | mdpi.com |

The existing research on analogs suggests that the 5,6,7,8-tetrahydroquinoline scaffold, including chlorinated derivatives, serves as a valuable template for developing compounds with specific biological activities, particularly as receptor antagonists and antimicrobial agents. Further investigation into this compound and its derivatives could uncover novel therapeutic applications.

Structure

3D Structure

特性

IUPAC Name |

2-chloro-5,6,7,8-tetrahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN/c10-9-6-5-7-3-1-2-4-8(7)11-9/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUXMRCHYHAWERW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50524403 | |

| Record name | 2-Chloro-5,6,7,8-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50524403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21172-88-3 | |

| Record name | 2-Chloro-5,6,7,8-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50524403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 5,6,7,8 Tetrahydroquinoline and Its Derivatives

General Synthetic Strategies for Tetrahydroquinoline Ring Construction

The formation of the tetrahydroquinoline core can be achieved through various synthetic approaches, broadly categorized into multi-component reactions and cyclization/annulation strategies. These methods offer diverse pathways to access a wide range of substituted tetrahydroquinolines.

Multi-component Reactions (e.g., Hantzsch-type, one-pot four-component condensations)

Multi-component reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single synthetic operation to form a complex product. nih.govnih.gov These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. nih.gov

Hantzsch-type Synthesis: The Hantzsch pyridine (B92270) synthesis, a classic MCR, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.orgorganic-chemistry.org This reaction initially produces a dihydropyridine (B1217469), which can then be oxidized to the corresponding pyridine. wikipedia.org A variation of this reaction, employing different starting materials, can lead to the formation of polyhydroquinolines. For instance, a one-pot, four-component condensation of aromatic aldehydes, dimedone, ethyl acetoacetate, and ammonium acetate under catalyst- and solvent-free heating conditions has been shown to produce polyhydroquinolines in good to excellent yields. rsc.org The use of catalysts like starch sulfuric acid in water has also been reported to facilitate the Hantzsch reaction for polyhydroquinoline synthesis. asianpubs.org

One-Pot Four-Component Condensations: A notable example of a one-pot, four-component reaction for synthesizing a precursor to a tetrahydroquinoline derivative involves the condensation of 4-methoxybenzaldehyde, ethyl cyanoacetate, cyclohexanone, and ammonium acetate in n-butanol. nih.gov This reaction, when refluxed for 6 hours, yields 4-(4-methoxyphenyl)-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile. nih.gov This method highlights the efficiency of MCRs in constructing complex heterocyclic systems from simple starting materials.

Povarov Reaction: The Povarov reaction, a type of (4+2) cycloaddition, is another effective multi-component strategy for synthesizing tetrahydroquinolines. researchgate.net This reaction typically involves an aniline, an aldehyde, and an activated alkene. A one-pot, three-component Povarov reaction using aromatic aldehydes, arylamines, and an activated alkene in the presence of a catalyst like indium chloride (InCl₃) can produce tetrahydroquinoline derivatives in excellent yields with short reaction times. researchgate.net

Cyclization and Annulation Approaches

Cyclization and annulation reactions represent another major class of strategies for constructing the tetrahydroquinoline ring. These methods involve the formation of the heterocyclic ring through intramolecular bond formation or the fusion of a new ring onto an existing one.

Intramolecular Cyclization: Tetrahydroquinolines can be synthesized via the intramolecular cyclization of suitable precursors. For example, N-2,4-dinitrophenoxy derivatives of arylpropylamines can undergo ground state radical-mediated intramolecular C-H amination to yield 1-methyl-1,2,3,4-tetrahydroquinolines. strath.ac.uk This reaction proceeds in moderate to excellent yields using Ru(bpy)₃Cl₂ under acidic conditions in the presence of air. strath.ac.uk Another approach involves the acid-catalyzed cyclization of 1-(2-arylethyl)tetrahydro-6-hydroxy-1H-pyrimidin-2-thiones. nih.gov

Annulation Reactions: Annulation methods involve the construction of a new ring onto a pre-existing structure. The Hauser annulation and Kraus annulation are examples of anionic cyclization reactions that can be used to build fused ring systems. harvard.edu A more specific example is the dehydrative [4 + 2] aza-annulation of secondary N-arylamides with alkenes, which, after a subsequent reduction step with NaBH₄, yields tetrahydroquinolines. organic-chemistry.org

Specific Synthesis of 2-Chloro-5,6,7,8-tetrahydroquinoline and Key Precursors

The introduction of a chlorine atom at the C-2 position of the 5,6,7,8-tetrahydroquinoline (B84679) ring is a crucial step for further functionalization. This is typically achieved through chlorination of a corresponding precursor.

Chlorination Reactions for C-2 Functionalization

A common method for the synthesis of 2-chloro-substituted tetrahydroquinolines involves the chlorination of the corresponding 2-oxo (or lactam) precursor. For instance, the treatment of 4-(4-methoxyphenyl)-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile with excess phosphorus oxychloride (POCl₃) and a catalytic amount of phosphorus pentachloride (PCl₅) under reflux for 6 hours affords 2-chloro-4-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile. nih.gov

Another approach involves the treatment of 5,6,7,8-tetrahydroquinolin-2(1H)-one with a chlorinating agent to yield this compound.

Synthesis of Halogenated Tetrahydroquinoline Intermediates

The synthesis of various halogenated tetrahydroquinoline intermediates is essential for creating a diverse range of derivatives. For example, 8-chloro-5,6,7,8-tetrahydroquinoline (B170121) can be prepared from 5,6,7,8-tetrahydroquinoline-N-oxide by reacting it with methanesulfonyl chloride. prepchem.com The reaction mixture is heated, and after workup, the desired product is obtained as an oil. prepchem.com

Derivatization and Functionalization Strategies

The chlorine atom at the C-2 position of this compound is a versatile handle for introducing a wide variety of functional groups via nucleophilic substitution reactions. This allows for the synthesis of a broad spectrum of derivatives with potentially interesting chemical and biological properties.

For example, the chloro group in 2-chloro-4-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile can be displaced by various nucleophiles. nih.gov Reaction with anthranilic acid leads to the formation of a quinolino[2,1-b]quinazoline derivative. nih.gov Treatment with thiourea (B124793) results in the substitution of the chlorine with a mercapto group. nih.gov Furthermore, reaction with hydroxylamine (B1172632) hydrochloride yields an isoxazolo[3,4-b]quinoline derivative. nih.gov

The derivatization is not limited to the C-2 position. The 8-position of the 5,6,7,8-tetrahydroquinoline ring can also be functionalized. For instance, 8-lithio-derivatives of 5,6,7,8-tetrahydroquinolines can react with various electrophiles. Reaction with trimethylsilyl (B98337) isothiocyanate followed by hydrolysis yields 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides. rsc.org Similarly, reaction with carbon dioxide followed by esterification produces 5,6,7,8-tetrahydroquinoline-8-carboxylic esters. rsc.org

Data Tables

Table 1: Examples of Multi-component Reactions for Tetrahydroquinoline Synthesis

| Reaction Type | Starting Materials | Product | Reference |

| Hantzsch-type | Aromatic aldehydes, dimedone, ethyl acetoacetate, ammonium acetate | Polyhydroquinolines | rsc.org |

| One-Pot Four-Component | 4-Methoxybenzaldehyde, ethyl cyanoacetate, cyclohexanone, ammonium acetate | 4-(4-methoxyphenyl)-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile | nih.gov |

| Povarov Reaction | Aromatic aldehydes, arylamines, activated alkene | Tetrahydroquinoline derivatives | researchgate.net |

Table 2: Synthesis and Derivatization of a 2-Chloro-tetrahydroquinoline Derivative

| Starting Material | Reagent(s) | Product | Reference |

| 4-(4-methoxyphenyl)-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile | POCl₃, PCl₅ | 2-chloro-4-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile | nih.gov |

| 2-chloro-4-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile | Anthranilic acid | 5-(4-methoxyphenyl)-12-oxo-2,3,4,12-tetrahydro-2H-quinolino[2,1-b]quinazoline-6-carbonitrile | nih.gov |

| 2-chloro-4-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile | Thiourea | 2-mercapto-4-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile | nih.gov |

| 2-chloro-4-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile | NH₂OH·HCl | 4-(4-methoxyphenyl)-5,6,7,8-tetrahydroisoxazolo[3,4-b]quinolin-3-amine | nih.gov |

Introduction of Carbonitrile Groups at C-3

The introduction of a carbonitrile (C≡N) group at the C-3 position of the this compound scaffold is a key step for creating valuable synthetic intermediates. biosynth.comchemwhat.com One common strategy involves the transformation of a 2-oxo derivative. For instance, 4-(4-methoxyphenyl)-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile can be converted to 2-chloro-4-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile. nih.gov This conversion is typically achieved by refluxing the starting material with an excess of phosphorus oxychloride (POCl₃) and a catalytic amount of phosphorus pentachloride (PCl₅). nih.gov The reaction proceeds for several hours, after which the mixture is carefully quenched on ice to precipitate the chlorinated product. nih.gov

Another approach involves the direct conversion of an aldehyde group at the C-3 position. Although demonstrated on the fully aromatic 2-chloroquinoline-3-carbaldehyde (B1585622), the principle can be applied to its tetrahydro-analogs. The reaction of 2-chloroquinoline-3-carbaldehyde with aqueous ammonia in the presence of an oxidizing agent like ceric ammonium nitrate (B79036) (CAN) yields the corresponding 2-chloroquinoline-3-carbonitrile. nih.gov

Furthermore, multicomponent reactions provide a one-pot synthesis for related structures. The reaction of cyclic ketones, such as cyclohexanone, with arylidene malononitriles in an alcoholic solvent with a sodium catalyst under microwave irradiation can afford 2-alkoxy-5,6,7,8-tetrahydroquinoline-3-carbonitriles. datapdf.com Similarly, reacting a cyclic ketone, an aldehyde, malononitrile, and ammonium acetate can produce 2-amino-5,6,7,8-tetrahydroquinolines in a single step. datapdf.com

Table 1: Synthesis of this compound-3-carbonitrile Derivatives

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| 4-(4-methoxyphenyl)-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile | POCl₃, PCl₅ | 2-chloro-4-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile | nih.gov |

Formation of Carboxylic Acid and Acylhydrazide Derivatives

The synthesis of carboxylic acid derivatives of this compound is a crucial transformation, opening pathways to amides, esters, and other functional groups. One method involves the metalation of the tetrahydroquinoline ring followed by carboxylation. The reaction of 5,6,7,8-tetrahydroquinolines with organolithium or Grignard reagents can form 8-lithio- or 8-magnesio-derivatives, which upon reaction with carbon dioxide and subsequent esterification, yield 5,6,7,8-tetrahydroquinoline-8-carboxylic esters. rsc.org These esters can then be converted to the corresponding amides. rsc.org

Hydrolysis of ester groups is another common route. Polysubstituted quinoline (B57606) esters can be hydrolyzed to the corresponding carboxylic acids, for example, by treatment with a sodium hydroxide (B78521) solution. acs.org Similarly, oxidation of an aldehyde group, such as the one in 2-chloro-3-formylquinolines, can produce the corresponding carboxylic acid. nih.gov This oxidation can be achieved using iodine in the presence of potassium carbonate in methanol, which first forms the methyl ester that can be subsequently hydrolyzed. nih.gov

From these carboxylic acid precursors or their ester equivalents, acylhydrazide derivatives can be formed. The reaction of a suitable ester, such as 3-(3-cyano-4-phenyl-5,6,7,8-tetrahydroquinoline-2-yl)propanoate, with hydrazine (B178648) hydrate (B1144303) in a solvent like ethanol, leads to the formation of the corresponding propanhydrazide. rjptonline.org The synthesis of hydrazides can also be achieved directly from carboxylic acids by reacting them with hydrazine hydrate, sometimes under solvent-free grinding conditions. rjptonline.org

Table 2: Synthesis of Carboxylic Acid and Acylhydrazide Derivatives

| Reaction Type | Starting Material | Reagents | Product | Reference |

|---|---|---|---|---|

| Carboxylation | 5,6,7,8-Tetrahydroquinoline | 1. Organolithium/Grignard Reagent2. CO₂3. Esterification | 5,6,7,8-Tetrahydroquinoline-8-carboxylic ester | rsc.org |

| Ester Hydrolysis | Substituted quinoline ester | NaOH solution | Substituted quinoline carboxylic acid | acs.org |

| Acylhydrazide Formation | 3-(3-cyano-4-phenyl-5,6,7,8-tetrahydroquinolin-2-yl)propanoate | Hydrazine hydrate, Ethanol | 3-(3-cyano-4-phenyl-5,6,7,8-tetrahydroquinoline-2-yl)propanhydrazide | rjptonline.org |

Reactions Involving the Chloro Moiety (e.g., nucleophilic substitution, mercapto derivatives)

The chlorine atom at the C-2 position of the this compound ring is susceptible to nucleophilic substitution, providing a gateway to a variety of derivatives. For example, reacting 2-chloro-4-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile with anthranilic acid results in the displacement of the chloro group. nih.gov

A particularly important transformation is the introduction of a mercapto (SH) group. This is typically achieved by reacting the 2-chloro derivative with thiourea in a solvent like n-butanol under reflux conditions. nih.gov The reaction proceeds for several hours to yield the corresponding 2-mercapto-4-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile. nih.gov This method provides a direct route to thio-derivatives, which are valuable precursors for further heterocyclic synthesis.

Oxidation Reactions (e.g., N-oxide formation)

Oxidation of the nitrogen atom in the this compound ring leads to the formation of the corresponding N-oxide. chiralen.com A standard procedure for this transformation involves heating the parent compound with an oxidizing agent in an acidic medium. chemicalbook.com Specifically, this compound is heated to approximately 80°C in acetic acid with a catalytic amount of sodium tungstate (B81510) (VI) dihydrate (Na₂WO₄·2H₂O). chemicalbook.com Hydrogen peroxide (30 wt%) is then added slowly over several hours. chemicalbook.com The resulting crude N-oxide can be used directly in subsequent synthetic steps. chemicalbook.com This N-oxide is a key intermediate; for instance, it can be rearranged to form 8-chloro-5,6,7,8-tetrahydroquinoline upon treatment with methanesulfonyl chloride. prepchem.com

Besides N-oxidation, the tetrahydroquinoline ring itself can be oxidized to the fully aromatic quinoline. This dehydrogenation can be accomplished using various oxidizing agents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or manganese dioxide (MnO₂). nih.gov

Table 3: Synthesis of this compound 1-oxide

| Starting Material | Reagents | Temperature | Product | Reference |

|---|

Stereoselective Synthesis of Tetrahydroquinoline Analogs

The creation of specific stereoisomers of tetrahydroquinoline analogs is a significant area of synthetic chemistry. Chiral catalysts are often employed to achieve high enantioselectivity. For example, a chiral phosphoric acid can catalyze the dehydrative cyclization of 2-aminochalcones followed by an asymmetric reduction with a Hantzsch ester to produce tetrahydroquinolines in excellent yields and enantioselectivities. organic-chemistry.org

Another strategy involves the dynamic kinetic resolution (DKR) of a racemic precursor. The chiral synthesis of 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine (B8756910) has been achieved starting from the racemic 8-hydroxy precursor. semanticscholar.org This precursor undergoes a resolution catalyzed by Candida antarctica lipase, allowing for the separation of the enantiomers. semanticscholar.orgnih.gov The resolved hydroxyl compound can then be converted to the desired amine with inversion of configuration via activation with mesyl chloride (MsCl) and reaction with sodium azide (B81097) (NaN₃), followed by reduction. nih.gov

Stereoselective synthesis can also be substrate-controlled. The diastereoselective reaction of a dialdehyde (B1249045) with benzylamine (B48309) and nitromethane (B149229) has been used as a key step in establishing a tetrasubstituted cyclohexane (B81311) ring, which serves as a scaffold for building more complex fused systems like perhydroquinoxalines. nih.gov These methods highlight the advanced strategies used to control the three-dimensional structure of tetrahydroquinoline analogs. organic-chemistry.orgnih.gov

Modern Synthetic Techniques in Tetrahydroquinoline Chemistry

To improve efficiency, yield, and environmental friendliness, modern synthetic techniques are increasingly being applied to the synthesis of tetrahydroquinolines and related heterocycles.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. nih.gov It offers advantages such as reduced reaction times, increased yields, and often cleaner reaction profiles compared to conventional heating methods. nih.gov This technique has been successfully applied to the synthesis of tetrahydroquinoline derivatives. For example, microwave irradiation facilitates the one-pot, multicomponent reaction of aromatic aldehydes, dimedone, and 6-amino-2,4-dimethoxypyrimidine in glacial acetic acid to produce 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. nih.gov

A comparison between microwave synthesis and conventional heating for this reaction showed a significant reduction in reaction time from 90 minutes under reflux to just a few minutes with microwave irradiation, while achieving a higher isolated yield. nih.gov Furthermore, analysis of green chemistry metrics, such as atom economy and reaction mass efficiency, demonstrated the superior environmental credentials of the microwave-assisted protocol. nih.gov This method has also been used for synthesizing 2-alkoxy-5,6,7,8-tetrahydroquinoline-3-carbonitriles from the reaction of arylidene malononitriles with cyclohexanone. datapdf.com

Metal-Catalyzed Transformations

The synthesis of quinoline and tetrahydroquinoline frameworks has been significantly advanced by the advent of transition-metal-catalyzed reactions. These methods offer high efficiency, functional group tolerance, and regioselectivity, often under milder conditions than classical syntheses. acs.org Catalysts based on palladium, rhodium, manganese, and copper are prominent in the formation of the tetrahydroquinoline core, providing diverse pathways to access derivatives, including those with chloro-substituents. acs.orgnih.govnih.govacs.org

Palladium-Catalyzed Reactions

Palladium catalysis is a versatile tool for constructing the tetrahydroquinoline skeleton. One notable strategy involves a two-step, one-pot process starting from quinoline itself. This method utilizes a specially prepared palladium (Pd) catalyst to first perform a catalytic hydrogenation to yield 1,2,3,4-tetrahydroquinoline (B108954), followed by an in-situ isomerization at elevated temperatures to furnish the desired 5,6,7,8-tetrahydroquinoline. google.com This approach streamlines the synthesis by avoiding the isolation of intermediates. google.com

Another powerful palladium-catalyzed method is the formal [4+2] cycloaddition involving the activation of C(sp³)–H bonds. acs.org This reaction utilizes amidotolyl precursors and allenes as reaction partners, catalyzed by a Pd(II) species in conjunction with an N-acetylated amino acid ligand, to directly assemble the tetrahydroquinoline ring system. acs.org Furthermore, palladium catalysts, when paired with specific chiral ligands like Yuephos, can achieve stereodivergent synthesis of chiral tetrahydroquinolines through [4+2] cycloaddition reactions, yielding products with multiple contiguous stereocenters. nih.gov

Table 1: Palladium-Catalyzed Synthesis of Tetrahydroquinolines

| Catalyst / Ligand | Substrate(s) | Reagents / Conditions | Product | Yield (%) | Ref |

|---|---|---|---|---|---|

| Pd/C (custom) | Quinoline | 1) H₂ (8-12 atm), 60-70°C; 2) 160-170°C, 2h | 5,6,7,8-Tetrahydroquinoline | 90.6 | google.com |

| Pd(OAc)₂ / Boc-Val-OH | N-(o-tolyl)acetamide, 5-vinylidenenonane | Cu(OAc)₂·H₂O, Cs₂CO₃, 2-MeTHF, 105°C, 16h | Substituted Tetrahydroquinoline | 25 | acs.org |

| [Pd(allyl)Cl]₂ / (S,S,Sp)-Yuephos-1 | Vinyl benzoxazinanone, α-arylidene succinimide | Toluene (B28343), 40°C | Chiral Spirocyclic Tetrahydroquinoline | up to 94 | nih.gov |

Rhodium-Catalyzed Transformations

Rhodium catalysts are highly effective for the synthesis of substituted quinolines, which are direct precursors to tetrahydroquinolines via subsequent reduction. acs.orgacs.org A notable rhodium-catalyzed process is the hydroacylative union of o-alkynyl anilines and aldehydes. This reaction proceeds under mild conditions with broad functional group tolerance, producing diversely substituted quinolines in high yields. acs.org The versatility of this method allows for the incorporation of various substituents on the quinoline core. acs.org Rhodium complexes have also been shown to promote the selective C-H bond activation of quinoline and its derivatives, offering pathways for further functionalization. nih.gov Another environmentally benign approach utilizes a recyclable Rh(II)acetate/TPPTS catalytic system in an aqueous medium, where anilines react with allyl alcohols to yield quinolines. rsc.org

Table 2: Rhodium-Catalyzed Synthesis of Quinolines (Precursors to Tetrahydroquinolines)

| Catalyst / Ligand | Substrate(s) | Reagents / Conditions | Product Type | Yield (%) | Ref |

|---|---|---|---|---|---|

| [Rh(COD)Cl]₂ / Xantphos | o-alkynyl aniline, Aldehyde | Toluene, 80°C | 2,4-Disubstituted quinoline | up to 98 | acs.org |

| Rh₂(OAc)₄ | (2E)-1-(2-aminophenyl)-3-phenylprop-2-en-1-one, Vinyl diazobenzoate | Toluene, reflux | Tricyclic quinoline derivative | up to 92 | thieme-connect.com |

| Rh(II)acetate / TPPTS | Aniline, Allyl alcohol | Aqueous medium | Substituted quinoline | up to 85 | rsc.org |

Manganese and Copper-Catalyzed Syntheses

Catalysts based on more abundant and less expensive base metals like manganese and copper have also been successfully employed. A manganese PN³ pincer complex, activated with a base, catalyzes the direct synthesis of 1,2,3,4-tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols via a borrowing hydrogen strategy. nih.gov This method is notable for its use of a non-precious metal catalyst. nih.gov

Copper-catalyzed reactions, particularly for C-N bond formation, are also relevant. For instance, 1,2,3,4-tetrahydro-8-hydroxyquinoline has been used to promote the copper-catalyzed coupling of nitrogen nucleophiles with aryl bromides, demonstrating the utility of the tetrahydroquinoline scaffold in facilitating further transformations. acs.org

Table 3: Manganese and Copper-Catalyzed Reactions for Tetrahydroquinoline Synthesis

| Catalyst / Ligand | Substrate(s) | Reagents / Conditions | Product | Yield (%) | Ref |

|---|---|---|---|---|---|

| Mn PN³ pincer complex | 2-Aminobenzyl alcohol, 1-Phenylethanol | KH, KOH, 120°C | 2-Phenyl-1,2,3,4-tetrahydroquinoline | 85 | nih.gov |

| CuI / 1,2,3,4-Tetrahydro-8-hydroxyquinoline | Aryl bromide, Amine/Amide | K₂CO₃, Toluene, 110°C | N-Aryl product | up to 98 | acs.org |

Reaction Mechanisms and Chemical Transformations of 2 Chloro 5,6,7,8 Tetrahydroquinoline Scaffolds

Mechanistic Studies of Ring Formation and Functionalization

The synthesis of the 2-chloro-5,6,7,8-tetrahydroquinoline core can be achieved through various synthetic routes, often involving the initial construction of a partially or fully hydrogenated quinoline (B57606) system, followed by a chlorination step.

One prominent method involves a multi-component reaction to first assemble a 2-oxo-1,2,5,6,7,8-hexahydroquinoline derivative. For instance, a one-pot, four-component reaction of an aromatic aldehyde (like 4-methoxybenzaldehyde), ethyl cyanoacetate, cyclohexanone, and ammonium (B1175870) acetate (B1210297) in refluxing n-butanol yields the corresponding 4-aryl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile. nih.gov The mechanism of this Hantzsch-like reaction involves a series of condensations and cyclizations to form the dihydropyridine (B1217469) ring fused to the cyclohexane (B81311) moiety. Subsequent treatment of this hexahydroquinoline intermediate with a strong chlorinating agent, such as a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅), effectively converts the 2-oxo group into a 2-chloro substituent, furnishing the this compound scaffold. nih.gov

Functionalization of the pre-formed this compound scaffold can also be achieved at the nitrogen atom. A key transformation is N-oxidation. The nitrogen atom of the quinoline ring can be oxidized to form the corresponding N-oxide. This reaction is typically carried out using an oxidizing agent like hydrogen peroxide in acetic acid, often catalyzed by a tungstate (B81510) salt such as sodium tungstate (VI) dihydrate (Na₂WO₄·2H₂O). chemicalbook.com The reaction proceeds by heating the mixture, during which the peroxide, activated by the catalyst, delivers an oxygen atom to the lone pair of the nitrogen, yielding this compound 1-oxide. chemicalbook.com This N-oxide derivative is a versatile intermediate for further functionalization.

Another approach to forming related chloro-tetrahydroquinoline systems involves [4+2] cycloaddition reactions, which can build the tetrahydroquinoline core with inherent stereochemistry. acs.org Although not starting directly from this compound, these methods provide insight into constructing the fused ring system and controlling substituent placement. acs.org

| Reaction Type | Starting Materials | Reagents | Product | Reference |

| Ring Formation & Chlorination | 4-Methoxybenzaldehyde, Ethyl cyanoacetate, Cyclohexanone, Ammonium acetate | 1. n-Butanol, reflux2. POCl₃, PCl₅, reflux | 2-chloro-4-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile | nih.gov |

| N-Oxidation | This compound | H₂O₂, Na₂WO₄·2H₂O, Acetic Acid | This compound 1-oxide | chemicalbook.com |

Reactivity Profiles of the 2-Chloro Substituent

The 2-chloro substituent on the tetrahydroquinoline ring is a key functional handle, behaving as a good leaving group in nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the introduction of a wide variety of functional groups at the C2-position, making it a cornerstone for diversifying the scaffold.

The electrophilic nature of the carbon atom attached to the chlorine is enhanced by the electron-withdrawing effect of the ring nitrogen. This facilitates attack by various nucleophiles.

Substitution with Sulfur Nucleophiles: The chloro group can be readily displaced by sulfur-based nucleophiles. For example, reacting a this compound derivative with thiourea (B124793) in refluxing n-butanol leads to the formation of the corresponding 2-mercapto derivative. nih.gov The reaction likely proceeds through an initial attack of the sulfur atom of thiourea on the C2 carbon, followed by the elimination of hydrogen chloride and subsequent hydrolysis of the isothiouronium intermediate to yield the thiol.

Substitution with Nitrogen Nucleophiles: Nitrogen nucleophiles also effectively displace the 2-chloro group. Treatment of a this compound derivative with hydroxylamine (B1172632) hydrochloride in the presence of a base like triethylamine (B128534) (TEA) results in a substitution reaction. nih.gov However, this reaction can be more complex, often leading to subsequent intramolecular cyclization. In the case of a 3-carbonitrile substituted starting material, the reaction with hydroxylamine affords a 5,6,7,8-tetrahydroisoxazolo[3,4-b]quinolin-3-amine, indicating that after the initial substitution, the newly introduced amino-oxy group condenses with the adjacent nitrile to form the fused isoxazole (B147169) ring. nih.gov

| Nucleophile | Reagents | Product Type | Example Product | Reference |

| Sulfur (Thiourea) | Thiourea, n-Butanol, reflux | 2-Mercapto derivative | 2-mercapto-4-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile | nih.gov |

| Nitrogen (Hydroxylamine) | NH₂OH·HCl, Triethylamine, Toluene (B28343), reflux | Fused Isoxazole | 4-(4-methoxyphenyl)-5,6,7,8-tetrahydroisoxazolo[3,4-b]quinolin-3-amine | nih.gov |

Investigation of Stereochemical Outcomes in Tetrahydroquinoline Reactions

The saturated carbocyclic portion of the 5,6,7,8-tetrahydroquinoline (B84679) scaffold allows for the existence of stereocenters, making the study of stereochemical outcomes in its reactions a critical area of research. The synthesis of enantiomerically pure or enriched tetrahydroquinolines is often a key objective, particularly for biological applications.

A powerful strategy for obtaining chiral tetrahydroquinolines is through the kinetic resolution of a racemic intermediate. For example, the racemic alcohol (±)-5,6,7,8-tetrahydroquinolin-8-ol can be resolved using an enzymatic process. nih.gov Lipase from Candida antarctica can selectively acylate one enantiomer in the presence of an acyl donor like vinyl acetate. nih.gov This process yields a mixture of one enantiomer as the acetate ester (e.g., (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline) and the other as the unreacted alcohol (e.g., (S)-5,6,7,8-tetrahydroquinolin-8-ol), which can then be separated chromatographically. nih.gov

Once the enantiomerically pure precursors are obtained, they can be converted into other chiral derivatives with retention or inversion of configuration. For instance, the separated (R)-acetoxy enantiomer can be hydrolyzed to the (R)-alcohol. nih.gov Subsequent reactions, such as conversion to an azide (B81097) via a mesylate intermediate, can proceed with inversion of stereochemistry, providing access to the opposite enantiomer of the corresponding amine after reduction. nih.gov The stereochemical integrity and outcome of these reactions are often confirmed using techniques like chiral High-Performance Liquid Chromatography (HPLC) and polarimetry. nih.govresearchgate.net

The importance of stereochemistry is highlighted in studies of related chiral tetrahydroquinoline derivatives, where different enantiomers can exhibit significantly different biological activities, underscoring the need for precise stereochemical control in their synthesis. semanticscholar.org

| Process | Starting Material | Key Reagents/Catalyst | Products | Stereochemical Outcome | Reference |

| Dynamic Kinetic Resolution | (±)-5,6,7,8-Tetrahydroquinolin-8-ol | Lipase from Candida antarctica, Vinyl acetate | (R)-8-Acetoxy-5,6,7,8-tetrahydroquinoline & (S)-5,6,7,8-Tetrahydroquinolin-8-ol | Separation of enantiomers | nih.gov |

| Hydrolysis | (R)-8-Acetoxy-5,6,7,8-tetrahydroquinoline | K₂CO₃, MeOH | (R)-5,6,7,8-Tetrahydroquinolin-8-ol | Retention of configuration | nih.gov |

| Azidation | (R)- or (S)-5,6,7,8-Tetrahydroquinolin-8-ol | 1. MsCl, DMAP2. NaN₃ | (S)- or (R)-8-Azido-5,6,7,8-tetrahydroquinoline | Inversion of configuration | nih.gov |

Spectroscopic and Crystallographic Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-Chloro-5,6,7,8-tetrahydroquinoline. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For the 5,6,7,8-tetrahydroquinoline (B84679) core, the aliphatic protons at positions 5, 6, 7, and 8 typically appear as multiplets in the upfield region (δ 1.7-3.0 ppm). nih.govmdpi.com The aromatic protons on the pyridine (B92270) ring exhibit signals in the downfield region. The presence of the electron-withdrawing chlorine atom at the C-2 position deshields the adjacent protons, shifting their signals further downfield. Protons at H-3 and H-4 would be expected to show characteristic chemical shifts and coupling patterns. In related substituted tetrahydroquinolines, the aromatic protons appear in the range of δ 7.0-8.5 ppm. nih.govmdpi.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The aliphatic carbons (C-5, C-6, C-7, C-8) of the saturated ring are expected to resonate in the upfield region of the spectrum (δ 19-35 ppm). mdpi.com The aromatic and heterocyclic carbons (C-2, C-3, C-4, C-4a, C-8a) appear at lower field (δ 120-160 ppm). The carbon atom bonded to the chlorine atom (C-2) would show a distinct chemical shift due to the halogen's inductive effect. docbrown.info For the parent compound, 5,6,7,8-tetrahydroquinoline, the carbon signals have been well-documented. chemicalbook.comnih.gov

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Substituted 5,6,7,8-Tetrahydroquinolines Data is based on related structures and serves as an illustrative example.

| Proton Position | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-5 | ~1.70 - 1.95 | m |

| H-6 | ~1.90 - 2.20 | m |

| H-7 | ~2.70 - 2.85 | m |

| H-8 | ~3.60 - 4.60 | m |

| Aromatic H | ~7.00 - 8.40 | m, d |

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Substituted 5,6,7,8-Tetrahydroquinolines Data is based on related structures and serves as an illustrative example.

| Carbon Position | Chemical Shift (ppm) |

|---|---|

| C-5 | ~17 - 20 |

| C-6 | ~27 - 29 |

| C-7 | ~28 - 35 |

| C-8 | ~59 - 70 |

| Aromatic/Heterocyclic C | ~121 - 158 |

Source: mdpi.com

Two-dimensional NMR techniques such as COSY, HMQC, and HMBC are also employed for the complete and unambiguous assignment of all proton and carbon signals, particularly for complex substituted derivatives. researchgate.netbas.bg

Mass Spectrometry (MS and GC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) provides the precise mass, which can be used to confirm the molecular formula (C₉H₁₀ClN). researchgate.net The presence of chlorine is readily identified by its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in M+ and M+2 peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is useful for analyzing the purity of this compound and identifying any byproducts from its synthesis. rsc.org Predicted mass spectrometry data for related structures show common adducts such as [M+H]⁺ and [M+Na]⁺. uni.luuni.lu

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands. Key expected peaks include:

Aromatic C-H stretching: Above 3000 cm⁻¹

Aliphatic C-H stretching: Just below 3000 cm⁻¹

C=N stretching (in the pyridine ring): Around 1600-1650 cm⁻¹

C=C stretching (aromatic): Around 1450-1600 cm⁻¹

C-Cl stretching: In the fingerprint region, typically around 600-800 cm⁻¹

The IR spectra for the parent compound, 5,6,7,8-tetrahydroquinoline, are well-documented and serve as a reference for the core structure's vibrations. chemicalbook.comspectrabase.com The characterization of various substituted tetrahydroquinolines consistently involves IR spectroscopy to confirm the presence of key structural motifs. researchgate.net

X-ray Diffraction Analysis

X-ray Diffraction (XRD) analysis of a single crystal provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. While obtaining a suitable single crystal of this compound can be challenging, the technique has been successfully applied to its derivatives. For instance, the crystal structures of brominated tetrahydroquinoline derivatives have been fully characterized using XRD, unambiguously confirming their molecular structures. researchgate.net This method remains the gold standard for absolute structure determination of crystalline compounds.

Chromatographic Techniques (e.g., HPLC, LC-MS, UPLC, TLC) for Analysis and Purification

Chromatographic techniques are indispensable for both the analysis and purification of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is routinely used to monitor the progress of synthetic reactions and to determine the purity of the final product. chemicalbook.comgoogle.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC): These techniques couple the separation power of liquid chromatography with the detection sensitivity of mass spectrometry, allowing for the rapid analysis of complex mixtures and the identification of trace impurities. bldpharm.combldpharm.com

Column Chromatography: This is a standard method for the purification of synthetic products. For example, related tetrahydroquinoline derivatives are purified by column chromatography on silica (B1680970) gel using solvent systems like ethyl acetate (B1210297) and hexane. nih.gov

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method used to monitor reaction progress and identify appropriate solvent systems for column chromatography.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Substituent Position and Nature on Biological Activity

The presence and position of a chlorine atom on a molecule can significantly modulate its biological activity. eurochlor.org This is not an effect unique to chlorine; any substituent can alter a compound's efficacy. eurochlor.org The introduction of a chlorine atom into a biologically active molecule has been empirically shown to sometimes substantially enhance its intrinsic activity. eurochlor.org In many instances, the chloro substituent is essential for the biological function of both natural and synthetic compounds. eurochlor.orgnih.gov However, in other cases, chlorination can diminish or completely abolish biological activity. eurochlor.org The specific placement of the chlorine atom is often critical; for example, in DDT insecticides, the two chlorine atoms must be in the 4,4'-positions for the compound to be active. eurochlor.org

In the context of the tetrahydroquinoline framework, specific studies have provided direct insight into the role of the chloro group. In a study on a series of tetrahydroquinolinone derivatives designed as anticancer agents, modifications at the 2-position with a chlorine atom were found to increase the IC₅₀ values, indicating a decrease in anticancer activity for that particular molecular series. nih.gov This highlights that while chlorine is a common feature in many pharmaceuticals, its effect is highly dependent on the specific molecular scaffold and its target. eurochlor.orgnih.gov

The addition of other functional groups to the tetrahydroquinoline scaffold has been explored to generate derivatives with diverse biological activities.

Cyano Group: The cyano (-C≡N) group has been incorporated to create novel tetrahydroquinoline derivatives. For instance, a series of 2-alkoxy-4-aryl-5,6,7,8-tetrahydroquinoline-3-carbonitriles were synthesized and showed moderate to good antimicrobial activity against various bacterial and fungal strains. researchgate.net In another study, 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitriles were synthesized and investigated through molecular docking as potential anti-inflammatory agents by targeting the p38 MAP kinase. researchgate.net

Carboxylic Acid Group: The carboxylic acid (-COOH) moiety is a key feature in many biologically active molecules. On the related quinoline (B57606) core, 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives were designed and found to be potent and selective inhibitors of SIRT3, an enzyme implicated in cancer. frontiersin.org In the structurally similar tetrahydroisoquinoline series, derivatives of 1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid have been prepared as mimetics of the amino acid Arginine and shown to be effective antagonists of the fibrinogen receptor, demonstrating high antiplatelet aggregation activity. nih.gov

Hydrazide Moiety: The hydrazide-hydrazone moiety (–(C=O)NHN=CH–) is recognized as an important functional group for a range of biological activities, including anticancer effects. nih.gov When combined with a quinoline system, this has led to compounds with significant cytotoxic activity. nih.gov A study involving the synthesis of quinoline-based hydrazide-hydrazones demonstrated their potential as anticancer agents. nih.gov The research also explored the necessity of the quinoline nitrogen for activity by comparing it to naphthalene (B1677914) and indole (B1671886) analogs. nih.gov

Conformational Analysis and its Significance for Biological Activity

The three-dimensional shape (conformation) of a molecule is critical for its ability to bind to a biological target. Conformational analysis helps to understand the spatial arrangement of atoms and how this arrangement influences biological activity.

An X-ray diffraction study of a quinoline-hydrazone derivative provided clear insight into its solid-state conformation. nih.gov The analysis revealed an E conformation for the C=N double bond and showed that the alkyl chain existed in a bent conformation. nih.gov Researchers have theorized that this specific orientation could have a significant impact on the molecule's biological function. nih.gov It might influence the potential binding of the hydrazide-hydrazone motif to transition metals, a known mechanism for some quinoline-hydrazone compounds. nih.gov Furthermore, this defined conformation could affect the selectivity of the molecule for binding within larger protein pockets versus shallower grooves on a target's surface. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method used in drug discovery to predict the biological activity of chemical compounds based on their physicochemical properties, known as molecular descriptors. jocpr.com These models establish a mathematical relationship between chemical structure and biological response, which accelerates the design and optimization of new drug candidates. jocpr.com

The development of robust QSAR models is a critical step in modern drug design. For tetrahydroquinoline derivatives, 3D-QSAR models have been successfully developed to understand their activity as inhibitors of enzymes like Lysine-specific demethylase 1 (LSD1), a target in cancer therapy. mdpi.comnih.govresearchgate.net In one such study, 40 tetrahydroquinoline derivatives were used to build Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) models. mdpi.comnih.gov

The reliability of these models is assessed through rigorous validation procedures. nih.govscielo.br Key statistical parameters include the cross-validated correlation coefficient (q²) and the external validation predictive correlation coefficient (R²pred). A q² value greater than 0.5 is generally considered to indicate good internal validation, while an R²pred greater than 0.6 suggests good external predictive power. mdpi.com The models developed for the tetrahydroquinoline LSD1 inhibitors reported strong statistical and predictive properties, demonstrating their validity. mdpi.comnih.govresearchgate.net

| Model | q² (Cross-Validated R²) | R²pred (External Validation) | Interpretation |

|---|---|---|---|

| CoMFA | 0.778 | 0.709 | Good internal and external predictive ability |

| CoMSIA | 0.764 | 0.713 | Good internal and external predictive ability |

A primary output of QSAR studies is the identification of key molecular descriptors that correlate with biological activity. researchgate.net These descriptors are numerical representations of molecular properties, including steric, electronic, and hydrophobic characteristics. nih.govnih.gov

In 3D-QSAR studies, this correlation is often visualized using contour maps. These maps highlight regions of a molecule where specific properties are favorable or unfavorable for activity. For example, in the CoMFA and CoMSIA models of tetrahydroquinoline-based LSD1 inhibitors, the contour maps provide a guide for designing new, more potent derivatives. nih.gov

Studies on related heterocyclic structures have identified specific descriptors linked to biological outcomes:

Hydrophobicity and Molecular Size: In a QSAR analysis of 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives, cytotoxicity was found to be dependent on hydrophobicity (log P) and molecular size descriptors like molecular weight. nih.gov

Electronic Properties: For a series of quinolinone-based thiosemicarbazones with anti-tuberculosis activity, QSAR models suggested that van der Waals volume, electron density, and electronegativity played a pivotal role in their biological function. nih.gov

By understanding which molecular properties drive biological responses, researchers can rationally modify the 2-Chloro-5,6,7,8-tetrahydroquinoline scaffold to enhance its desired therapeutic effects.

Analysis of Ligand-Target Interactions and Binding Affinities

The interaction between a ligand and its biological target is fundamental to its therapeutic or biological activity. For derivatives of this compound, understanding these interactions at a molecular level provides critical insights for the rational design of more potent and selective compounds. Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies, often supported by computational molecular modeling, help to elucidate the key structural features responsible for binding affinity.

Research into tetrahydroquinoline-based compounds has explored their potential as inhibitors of various enzymes. For instance, a study focused on cholinesterase inhibitors synthesized a series of tetrahydroquinoline-isoxazole/isoxazoline hybrid compounds, including derivatives bearing a chloro-substituent on the tetrahydroquinoline ring. mdpi.com While specific binding affinity data such as IC50 or Ki values for the chloro-substituted analogs were not detailed in this particular study, the analysis of closely related potent compounds from the same series offers valuable information on ligand-target interactions. mdpi.com

Two notable chloro-substituted compounds synthesized in this study were:

| Compound Name | Chemical Structure Description |

|---|---|

| 5-[(6-chloro-4-(2′-oxopyrrolidin-1′-yl)-3,4-dihydroquinolin-1(2H)-yl)-methyl]-3-phenyl-4,5-dihydroisoxazole | A hybrid molecule containing a 6-chloro-tetrahydroquinoline moiety linked via a methyl group to a 3-phenyl-4,5-dihydroisoxazole ring. The tetrahydroquinoline also has a 2'-oxopyrrolidin-1'-yl group at the 4-position. |

| 5-((8′-chloro-6′-methyl-4′-(2′'-oxopyrrolidin-1′'-yl)-3′,4′-dihydroquinolin-1′(2′H)-yl)methyl)-3-(3,4-dimethoxyphenyl)isoxazole | A hybrid molecule featuring an 8-chloro-6-methyl-tetrahydroquinoline core connected through a methyl group to a 3-(3,4-dimethoxyphenyl)isoxazole ring. A 2''-oxopyrrolidin-1''-yl substituent is present at the 4'-position of the tetrahydroquinoline ring. |

Molecular modeling of potent, non-chloro analogs from this series, namely compounds 5n and 6aa , revealed key interactions within the active site of acetylcholinesterase (AChE). mdpi.com These insights are crucial for understanding the binding mode of this class of tetrahydroquinoline derivatives. The analysis highlighted the significance of π–π stacking interactions with specific aromatic amino acid residues in the enzyme's active site. For the most active inhibitors, these interactions were observed with Tryptophan (Trp84), Tyrosine (Tyr334), and Phenylalanine (Phe330). mdpi.com The establishment of these π–π interactions was identified as a critical factor for achieving high inhibitory potency, providing a clear direction for the design of new and potentially more effective AChE inhibitors based on the tetrahydroquinoline scaffold. mdpi.com

The mechanism of inhibition was also explored, with compound 6aa acting as a competitive inhibitor, while 5n displayed a mixed-type inhibition. mdpi.com This suggests that different substitution patterns on the tetrahydroquinoline core can influence not only the binding affinity but also the mode of interaction with the target enzyme.

In a separate line of research focusing on anticancer activity, the structure-activity relationship of tetrahydroquinolinone derivatives was investigated. It was noted that the introduction of a chlorine atom at the 2-position of the tetrahydroquinolinone scaffold led to an increase in the IC50 values against HCT-116 and A549 cancer cell lines. This indicates a reduction in antiproliferative activity, suggesting that a chloro group at this position is detrimental to the compound's ability to inhibit cancer cell growth in this particular chemical series.

These findings, while not providing exhaustive binding affinity data for this compound itself, underscore the importance of the substitution pattern on the biological activity of the tetrahydroquinoline core. The electronic and steric effects of the chlorine atom at the 2-position can significantly influence how the molecule fits into and interacts with the binding pocket of a biological target.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Studies for Binding Mode Elucidation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of small molecule drug candidates to their protein targets.

While specific molecular docking studies exclusively on 2-Chloro-5,6,7,8-tetrahydroquinoline are limited in publicly available literature, research on structurally related quinoline (B57606) and tetrahydroquinoline derivatives provides significant insights into its potential interactions with various biological targets.

Toluene (B28343) Dioxygenase: Molecular docking studies of the closely related 2-chloroquinoline (B121035) with the active site of toluene dioxygenase (TDO) have been conducted to understand the stereoselective cis-dihydroxylation of the carbocyclic ring. nih.govqub.ac.uk These in silico analyses helped to rationalize the formation of specific cis-dihydrodiol metabolites. nih.govqub.ac.uk The docking results supported the proposed mechanism of cis-dihydroxylation of the electron-deficient pyridyl ring. nih.govqub.ac.uk

p38 MAPK: Derivatives of 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile (B1279204) have been investigated as potential anti-inflammatory agents through molecular docking studies targeting the p38 mitogen-activated protein kinase (MAPK) catalytic site. nih.govresearchgate.net These studies aimed to identify lead compounds with good binding energy, and one particular derivative, 2-(pyridin-3-yl)-5-(4-methoxyphenyl)-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4-amine, demonstrated a favorable binding energy. nih.govresearchgate.net The p38 MAPK is a key enzyme in cellular responses to inflammatory cytokines and stress. nih.gov

EGFR: The quinazoline (B50416) scaffold, structurally related to quinoline, is a well-known framework for inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. nih.gov Docking studies of various quinazoline and quinoline derivatives have been performed to understand their binding at the EGFR kinase domain. nih.govresearchgate.netresearchgate.net For instance, novel quinazoline-based thiazole (B1198619) derivatives have been designed and docked as EGFR kinase inhibitors. nih.gov

Tubulin: The tetrahydroquinoline moiety has been incorporated into hybrid molecules targeting tubulin polymerization, a critical process in cell division and a target for anticancer drugs. nih.gov For example, substitution of a coumarin (B35378) scaffold with a 1,2,3,4-tetrahydroquinoline (B108954) group was part of a study exploring new tubulin polymerization inhibitors. nih.gov Docking studies of these hybrid molecules revealed binding at the interface of the α/β tubulin dimer. nih.gov

The prediction of binding affinities and the energetics of the ligand-protein interaction is a crucial aspect of molecular docking. For derivatives of tetrahydroquinoline, docking studies have been used to estimate binding energies, which are indicative of the stability of the ligand-receptor complex. In the context of p38 MAPK inhibitors, a derivative of 2-amino-5,6,7,8-tetrahydroquinoline was noted for its good binding energy. nih.govresearchgate.net Similarly, for chalcone (B49325) hybrids bearing an 8-hydroxyquinoline (B1678124) moiety, molecular docking was employed to understand their binding affinities to EGFR and tubulin. researchgate.net

Quantum Chemical Calculations (e.g., Density Functional Theory for Optimization)

Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful methods for studying the electronic structure and geometry of molecules. DFT can be used to optimize the three-dimensional structure of a molecule and to calculate various properties, including its reactivity and spectroscopic characteristics. While specific DFT studies on this compound are not readily found, the methodology is widely applied in the study of related heterocyclic compounds to understand their chemical behavior and to refine the ligand structures used in molecular docking simulations.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Screening

In silico ADMET screening is a critical step in early-stage drug discovery that uses computational models to predict the pharmacokinetic and toxicity properties of a compound. This helps in identifying candidates with a higher probability of success in later stages of drug development.

Several computational tools, such as SwissADME, are available to predict the drug-likeness and pharmacokinetic parameters of small molecules. nih.govresearchgate.net These tools evaluate properties based on established rules like Lipinski's rule of five, which assesses oral bioavailability. researchgate.net The predictions include parameters such as lipophilicity (log P), water solubility, and gastrointestinal absorption. nih.govbioflux.com.ro For a series of 2-methyl-5,6,7,8-tetrahydroquinoline (B1590476) derivatives, the calculated log P values were found to be in accordance with Lipinski's rule. semanticscholar.orgnih.gov

Below is a hypothetical interactive table illustrating the kind of data that would be generated from an in silico ADMET prediction for this compound. Note: These values are not from experimental or published computational studies on this specific molecule but are representative of the parameters assessed.

| Property | Predicted Value | Interpretation |

| Molecular Weight | 167.64 g/mol | Fulfills Lipinski's rule (<500) |

| LogP (Lipophilicity) | 2.9 | Optimal for drug absorption |

| Hydrogen Bond Donors | 0 | Fulfills Lipinski's rule (≤5) |

| Hydrogen Bond Acceptors | 1 | Fulfills Lipinski's rule (≤10) |

| Topological Polar Surface Area (TPSA) | 12.89 Ų | Suggests good cell membrane permeability |

| Gastrointestinal Absorption | High | Likely to be well absorbed from the gut |

| Blood-Brain Barrier Permeant | Yes | May cross the blood-brain barrier |

This table is for illustrative purposes only.

Microsomal stability assays are in vitro tests used to assess the metabolic stability of a compound when exposed to liver microsomes, which contain key drug-metabolizing enzymes. nih.gov High-throughput screening methods are often employed to determine the half-life (t1/2) of a compound in the presence of microsomes. nih.gov While specific experimental data on the microsomal stability of this compound is not available in the cited literature, this is a standard assay in the preclinical evaluation of drug candidates. nih.gov

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling, a cornerstone of rational drug design, involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. Similarly, virtual screening computationally screens large libraries of small molecules to identify those that are most likely to bind to a drug target.

While direct studies on this compound are absent, related research on its derivatives provides some context. For instance, a doctoral thesis on the design of novel Lysine-Specific Demethylase 1 (LSD1) inhibitors utilized a derivative, 4-Carboxy-2-chloro-5,6,7,8-tetrahydroquinoline 1-oxide , in studies based on pharmacophore similarity. benchchem.com This suggests that the chlorinated tetrahydroquinoline scaffold has been considered in the design of enzyme inhibitors.

Furthermore, the crystal structure of a related compound, 4-methyl-2-chloro-5,6,7,8-tetrahydroquinoline , has been determined in the course of searching for new neurotropic drugs, a process that often involves molecular modeling and virtual screening. This indicates that the chloro-substituted tetrahydroquinoline core is of interest in medicinal chemistry, even if detailed computational studies on the parent compound are not published.

It is important to note that the absence of published data does not definitively mean that this compound has not been investigated in this context. Such research may exist within proprietary corporate drug discovery programs and not be publicly disclosed. However, based on currently accessible scientific literature, there are no specific research findings, data tables, or detailed discussions on the use of this compound in pharmacophore modeling or virtual screening applications to report.

Future Directions and Research Opportunities

Development of Green and Sustainable Synthetic Routes for Tetrahydroquinoline Scaffolds

The synthesis of quinoline (B57606) and its derivatives has traditionally involved methods that can be harsh and environmentally taxing, often requiring high temperatures and expensive starting materials acs.org. The future of synthesizing tetrahydroquinoline scaffolds, including 2-Chloro-5,6,7,8-tetrahydroquinoline, is geared towards the adoption of green chemistry principles. These approaches aim to reduce waste, use less hazardous chemicals, and improve energy efficiency.

Key areas for future development in the sustainable synthesis of tetrahydroquinolines include:

Use of Greener Catalysts and Solvents: Research is moving towards the use of environmentally benign catalysts and reaction media acs.orgresearchgate.net. For instance, the use of ionic liquids as catalysts has been explored for the synthesis of some tetrahydroquinoline derivatives researchgate.net.

Energy-Efficient Methodologies: Techniques such as microwave irradiation and ultrasound are being investigated to provide more efficient energy sources for synthesis researchgate.net. Visible light-mediated cyclization reactions are also emerging as a powerful tool for constructing highly substituted tetrahydroquinolines under mild conditions acs.org.

Atom Economy: Multicomponent reactions, such as the Povarov reaction, are being refined to improve atom economy, where a majority of the atoms from the reactants are incorporated into the final product acs.orgthieme-connect.com.

Metal-Free Catalysis: The development of metal-free photocatalytic systems, using catalysts like eosin Y, presents a cost-effective and environmentally friendly alternative for certain synthetic steps organic-chemistry.org.

These green synthetic strategies will not only make the production of this compound and related compounds more economical but also significantly reduce their environmental footprint.

Identification of Novel Biological Targets and Therapeutic Applications

The tetrahydroquinoline nucleus is a privileged scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities researchgate.net. While this compound itself is a valuable synthetic intermediate, its derivatives hold significant promise for novel therapeutic applications. Future research will likely focus on identifying new biological targets and expanding the therapeutic scope of these compounds.

Promising areas of investigation include:

Oncology: Tetrahydroquinoline derivatives have shown potential as anticancer agents researchgate.netnih.govnih.gov. Research has identified them as potential inhibitors of key cancer-related proteins like mTOR and lysine-specific demethylase 1 (LSD1) thieme-connect.commdpi.comnih.govtandfonline.commdpi.com. Future studies will likely delve deeper into their mechanisms of action and explore their efficacy against a broader range of cancer cell lines researchgate.netnih.gov. Some derivatives have already demonstrated potent cytotoxicity against various human cancer cell lines, including those of the lung, breast, and colon mdpi.comresearchgate.net.

Neurodegenerative Diseases: The structural features of tetrahydroquinolines make them interesting candidates for targeting neurological disorders researchgate.net. Further research could explore their potential as modulators of pathways implicated in diseases like Alzheimer's and Parkinson's.

Infectious Diseases: The quinoline core is present in several antimalarial drugs, and research into new tetrahydroquinoline derivatives could lead to the discovery of novel antimicrobial and antiviral agents nih.gov.

Inflammatory Diseases: Some tetrahydroquinoline scaffolds have been identified as potent inhibitors of NF-κB transcriptional activity, a key pathway in inflammatory responses nih.gov. This opens up avenues for the development of new anti-inflammatory drugs.

The exploration of these therapeutic areas will be driven by the synthesis of diverse libraries of this compound derivatives and their subsequent biological evaluation.

Advanced Computational Approaches for Rational Design and Lead Optimization

The integration of computational chemistry with synthetic and biological studies has become a cornerstone of modern drug discovery rsc.org. Advanced computational approaches are expected to play an increasingly vital role in the rational design and optimization of this compound-based therapeutic agents.

Future computational efforts will likely focus on:

Molecular Docking and Dynamics Simulations: These techniques are already being used to predict the binding interactions of tetrahydroquinoline derivatives with their biological targets, such as the mTOR protein mdpi.comnih.gov. Future studies will likely employ more sophisticated simulations to understand the dynamic behavior of these compounds at the active site, aiding in the design of more potent and selective inhibitors.

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR): 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have been successfully used to guide the design of novel tetrahydroquinoline-based LSD1 inhibitors nih.govmdpi.com. The continued development and application of these models will facilitate the prediction of biological activity and the optimization of lead compounds.

In Silico ADME/Tox Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the discovery process is crucial. Advanced computational tools will be essential for designing this compound derivatives with improved pharmacokinetic profiles and reduced potential for adverse effects.

By leveraging these computational tools, researchers can accelerate the discovery and development of new drugs, reducing the time and cost associated with traditional trial-and-error approaches.

Exploration of this compound in Materials Science

While the primary focus of research on tetrahydroquinolines has been in the pharmaceutical realm, the unique electronic and structural properties of azaheterocycles suggest potential applications in materials science acs.org. The exploration of this compound and its derivatives in this field is a nascent but promising area of future research.

Potential applications in materials science could include:

Organic Electronics: The conjugated π-system of the quinoline ring, even in its partially saturated form, could be exploited in the design of organic semiconductors, dyes, and other electronic materials.

Polymers and Functional Materials: The tetrahydroquinoline scaffold can be incorporated into polymer backbones to create materials with novel thermal, optical, or electronic properties.

Sensors: The nitrogen atom in the heterocyclic ring could act as a coordination site for metal ions, opening up the possibility of developing chemosensors for environmental or biological monitoring.

This area of research is largely unexplored for this compound, representing a significant opportunity for innovation and the discovery of new functional materials.

Challenges and Perspectives in Translating Research Findings

Despite the promising research into tetrahydroquinoline derivatives, the translation of these findings from the laboratory to clinical applications presents significant challenges researchgate.net. The "valley of death" in drug development, the gap between preclinical discoveries and clinical development, is a major hurdle for many promising compounds researchgate.net.

Key challenges and future perspectives include:

Pharmacokinetics and Safety: A thorough understanding of the metabolic fate and potential toxicity of this compound derivatives is essential for their clinical advancement nih.gov. Future research must focus on comprehensive preclinical studies to evaluate their safety and pharmacokinetic profiles.

Funding and Partnerships: Academic drug discovery programs often face limited funding and a lack of expertise in later-stage drug development researchgate.net. Increased collaboration between academic institutions and pharmaceutical companies will be crucial for bridging the translational gap.

Clinical Trial Design: As novel biological targets are identified, the design of robust and well-controlled clinical trials will be necessary to demonstrate the efficacy of new tetrahydroquinoline-based therapies in humans.

Intellectual Property: The patentability of novel compounds and their therapeutic uses is a critical factor in attracting the investment needed for clinical development nih.gov.

Overcoming these challenges will require a multidisciplinary and collaborative effort from chemists, biologists, clinicians, and industry partners. The continued exploration of this compound and its derivatives, guided by sustainable practices and advanced technologies, holds the potential to deliver new and effective solutions in medicine and materials science.

Q & A

Q. What are the standard synthetic protocols for 2-Chloro-5,6,7,8-tetrahydroquinoline?

The synthesis typically involves multi-step reactions starting from quinoline derivatives. A common approach includes:

- Step 1 : Hydrogenation of the quinoline precursor to form the tetrahydroquinoline scaffold.

- Step 2 : Chlorination at the 2-position using reagents like PCl₃ or SOCl₂ under controlled conditions.

- Step 3 : Purification via column chromatography or recrystallization (e.g., from ethanol) . Key parameters include solvent choice (e.g., dichloromethane for Ru-catalyzed reactions) and temperature control to avoid over-oxidation .

Q. How is the structural conformation of this compound characterized?

- X-ray crystallography resolves the saturated six-membered ring, which adopts a semi-chair or boat conformation depending on substituents .

- NMR spectroscopy (¹H/¹³C) identifies chemical shifts for the chlorine atom (δ ~140–150 ppm in ¹³C) and protons adjacent to the N-heterocycle (δ 2.5–3.5 ppm in ¹H) .

- Mass spectrometry confirms the molecular ion peak (e.g., m/z 195 for C₉H₁₁ClN) .

Q. What analytical techniques ensure purity of this compound?

Q. What are the known biological activities of tetrahydroquinoline derivatives?

Tetrahydroquinolines exhibit:

- Antimicrobial properties : Inhibition of bacterial efflux pumps (e.g., Staphylococcus aureus).

- Anticancer potential : Apoptosis induction via kinase inhibition (e.g., EGFR or VEGFR targets) .

- Neuroprotective effects : Modulation of dopaminergic pathways in Parkinson’s disease models .

Q. How should this compound be handled safely?

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood due to potential chlorine gas release.

- Storage : Keep in amber glass vials at 2–8°C under inert gas (Ar/N₂) .

Advanced Research Questions

Q. How can synthetic efficiency be improved for this compound derivatives?

- Catalyst optimization : Ru/PPh₃ complexes increase hydrogenation selectivity, reducing byproducts like dehydrogenated imines .

- Microwave-assisted synthesis : Shortens reaction times (e.g., from 16 hours to 1 hour) while maintaining >85% yield .

- Flow chemistry : Enhances scalability and reduces solvent waste in chlorination steps .

Q. What strategies resolve contradictions in reaction outcomes (e.g., unexpected oxidation products)?

- Mechanistic studies : Use ³¹P NMR to track ligand exchange in metal-catalyzed reactions .

- Byproduct analysis : LC-MS identifies oxidized intermediates (e.g., quinoline-N-oxides) formed under reflux conditions .

- Solvent screening : Polar aprotic solvents (DMF, DMSO) suppress oxidation compared to toluene .

Q. How do substituents influence the biological activity of this compound?